molecular formula C11H12O3 B126464 Ethyl 4-acetylbenzoate CAS No. 38430-55-6

Ethyl 4-acetylbenzoate

Cat. No.: B126464
CAS No.: 38430-55-6
M. Wt: 192.21 g/mol
InChI Key: GLOAPLPTWAXAIG-UHFFFAOYSA-N
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Description

Ethyl 4-acetylbenzoate is an organic compound with the molecular formula C11H12O3. It is a colorless liquid that is insoluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Ethyl 4-acetylbenzoate can be synthesized through the esterification of 4-acetylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out by refluxing the mixture at 80°C for 3 hours . The product is then purified by chromatography using petroleum ether and ethyl acetate .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-acetylbenzoate (C11H12O3) is an organic compound that has garnered attention in scientific research due to its diverse biological activities and applications. This article explores its biological activity, including its role in drug development, enzyme interactions, and potential therapeutic uses.

This compound is a colorless liquid with the following properties:

PropertyValue
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
CAS Number38430-55-6
SolubilitySoluble in ethanol and ether; insoluble in water

This compound can be synthesized through the esterification of 4-acetylbenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction is conducted under reflux conditions at approximately 80°C for several hours.

The mechanism of action involves its interaction with various enzymes, particularly those involved in ester hydrolysis. This compound acts as a substrate for enzymes, leading to the formation of 4-acetylbenzoic acid and ethanol, which may further participate in biochemical pathways.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of this compound derivatives. For instance, it serves as a precursor in the synthesis of compounds that inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. A notable derivative synthesized from this compound demonstrated significant inhibitory potency against recombinant human DHFR (IC50 = 0.42 µM) and exhibited cytotoxic effects on various tumor cell lines .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of several enzymes. Its derivatives have shown weak inhibition against thymidylate synthase from various sources, indicating potential applications in cancer therapy . The ability to modulate enzyme activity makes it a valuable compound for further pharmacological exploration.

Antioxidant Properties

Compounds derived from this compound have been evaluated for their antioxidant activity. Research indicates that certain derivatives possess significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Synthesis of Antifolate Compounds : this compound has been utilized in the synthesis of antifolate compounds that target DHFR. These studies demonstrate that structural modifications can enhance biological activity, providing insights into the design of more effective therapeutic agents .
  • Biochemical Assays : In biochemical assays, this compound has been used as a substrate to study enzyme-catalyzed reactions, contributing to a better understanding of metabolic pathways involving benzoic acid derivatives.

Safety and Handling

When handling this compound, appropriate personal protective equipment should be used due to its potential hazards. Safety data sheets recommend avoiding exposure to skin and eyes and ensuring proper ventilation during use.

Properties

IUPAC Name

ethyl 4-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10-6-4-9(5-7-10)8(2)12/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOAPLPTWAXAIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344980
Record name Ethyl 4-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38430-55-6
Record name Ethyl 4-acetylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of ethyl 4-acetylbenzoate in the synthesis of the antifolate compound 5?

A1: this compound serves as a crucial starting material in the multistep synthesis of compound 5 []. The synthesis involves a Wittig reaction between this compound and 2,4-diamino-5-(chloromethyl)furo[2,3-d]pyrimidine. This reaction forms the core structure of the target molecule, which then undergoes further modifications to yield compound 5.

Q2: How does the structure of compound 5, synthesized using this compound, contribute to its dihydrofolate reductase (DHFR) inhibitory activity?

A2: The research paper highlights the importance of structural features in compound 5 for its DHFR inhibitory activity []. Specifically, the addition of a 9-methyl group to the C8-C9 bridge significantly enhances the compound's ability to inhibit recombinant human (rh) DHFR. This structural modification, achieved through the use of this compound as a starting material, contributes to the compound's potency against tumor cell growth in vitro.

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